Mullite

Description

Properties

IUPAC Name |

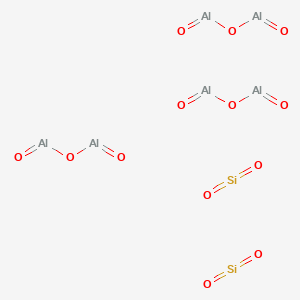

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHJGOXRZJKJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al6O13Si2 | |

| Record name | mullite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mullite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Other Solid, Dry Powder, White odorless powder; Insoluble in water; [Alfa Aesar MSDS], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. FORMS CRYSTALLINE MATERIALS ON HEATING OVER 1000 °C. | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mullite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.6-2.7 g/cm³ | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1302-93-8, 142844-00-6 | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mullite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1700-2040 °C | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Crystallography and Atomic Scale Structural Investigations of Mullite

Fundamental Crystallographic System of Mullite (B73837)

This compound crystallizes in the orthorhombic crystal system. wikipedia.org The most commonly recognized space group for this compound is Pbam. msaweb.orggeoscienceworld.org However, a natural polytype, this compound-2c, has been identified crystallizing in the Pnam space group, which is a klassengleiche subgroup of Pbam. copernicus.org

The fundamental building unit of this compound is a chain of edge-sharing AlO6 octahedra, which run parallel to the crystallographic c-axis. researchgate.netgeoscienceworld.orgscielo.br These octahedral chains are interconnected by tetrahedral chains composed of (Al,Si)O4 tetrahedra. researchgate.netscielo.br

Typical unit cell parameters for this compound vary with composition. For instance, a synthetic alumina-rich this compound (89 mol% Al2O3) has unit cell parameters of a = 7.7391 Å, b = 7.6108 Å, and c = 2.9180 Å. msaweb.org Natural mullites also exhibit similar orthorhombic structures with varying unit cell parameters depending on their specific composition. For example, natural this compound samples have been reported with parameters such as a = 7.5542 Å, b = 7.6998 Å, c = 2.8935 Å, and a = 7.5353 Å, b = 7.7018 Å, c = 2.8928 Å. geoscienceworld.org The unit cell typically contains one formula unit (Z=1). msaweb.orggeoscienceworld.orgcopernicus.org

Table 1: Representative Unit Cell Parameters for this compound

| This compound Type | Space Group | a (Å) | b (Å) | c (Å) | Z | Reference |

| Synthetic (Al-rich) | Pbam | 7.7391 | 7.6108 | 2.9180 | 1 | msaweb.org |

| Natural (ME1) | Pbam | 7.5542 | 7.6998 | 2.8935 | 1 | geoscienceworld.org |

| Natural (ME2) | Pbam | 7.5353 | 7.7018 | 2.8928 | 1 | geoscienceworld.org |

| This compound-2c | Pnam | 7.5432 | 7.7048 | 5.7965 | 1 | copernicus.org |

Structural Relationship and Continuity between this compound and Sillimanite (B1173473) Phases

This compound's crystal structure is intimately related to that of sillimanite (Al2SiO5). researchgate.netgeoscienceworld.orgscielo.briucr.org Both minerals share the characteristic feature of linear chains of edge-sharing AlO6 octahedra running parallel to the c-axis, which are cross-linked by tetrahedral chains. researchgate.netgeoscienceworld.orgscielo.br However, key differences distinguish their structures. Sillimanite crystallizes in the Pbnm space group, which is a subgroup of this compound's Pbam space group, and exhibits a doubled c-lattice parameter compared to this compound. geoscienceworld.orgcopernicus.org This doubling in sillimanite is attributed to a high degree of Si/Al ordering in its tetrahedral units. geoscienceworld.orgcopernicus.org

In sillimanite, the tetrahedral sites are occupied by equal amounts of Si and Al in a strictly ordered arrangement. geoscienceworld.org In contrast, this compound features a more random distribution of Si and Al over its T sites. geoscienceworld.org The transition from sillimanite to this compound involves a redistribution of silicon and aluminum in tetrahedral coordination, random removal of some bridging oxygen atoms, and the replacement of silicon by aluminum. iucr.org This structural continuum is further exemplified by the existence of this compound-2c, which combines characteristics of both this compound (oxygen vacancies, triclusters) and sillimanite (Si/Al ordering, doubled c parameter), representing an intermediate state. copernicus.orgsemanticscholar.org

Modeling and Characterization of Oxygen Vacancies and Tetrahedral Site Occupancy in this compound

A defining characteristic of this compound, and a key differentiator from sillimanite, is the presence of oxygen vacancies. researchgate.netgeoscienceworld.orgcopernicus.orgscielo.br These vacancies arise to compensate for the charge deficiency when Si4+ cations are substituted by Al3+ in the tetrahedral framework. researchgate.netgeoscienceworld.orgscielo.br This coupled substitution can be represented as: 2 Si4+ + O2- → 2 Al3+ + □ (where □ represents an oxygen vacancy). geoscienceworld.org

The removal of bridging oxygen atoms leads to a structural rearrangement and the formation of "triclusters," which are tetrahedral groups where three tetrahedra share a common oxygen atom. researchgate.netgeoscienceworld.orgscielo.br Specifically, the bridging oxygen atom of the dicluster shifts from the O3 to the O4 position, causing a distortion of the two affected TO4 tetrahedra. geoscienceworld.orgcopernicus.org

The occupation of tetrahedral sites (T and T* sites) by Al and Si is directly influenced by the presence of oxygen vacancies. researchgate.net Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 29Si MAS NMR and 27Al MAS NMR) and neutron diffraction are crucial for characterizing these features. scielo.brarizona.edu For instance, 29Si MAS NMR spectra of this compound samples show distinct resonance peaks corresponding to silicon near oxygen vacancies and sillimanite-type sites. scielo.br 27Al MAS NMR data reveal peaks attributed to both tetrahedral and octahedral aluminum sites, with the ratio of tetrahedral to octahedral aluminum sites depending on the preparation temperature. scielo.br Neutron diffraction data have been used to refine split-site models for both tetrahedral and oxygen positions, reflecting local structural variations due to oxygen vacancies and Al-Si ordering. arizona.edu

Analysis of Topological and Configurational Symmetries in this compound Crystal Structures

Topological symmetry refers to the connectivity and arrangement of atoms within the crystal lattice. This compound's structure is characterized by linear chains of edge-sharing AlO6 octahedra cross-linked by tetrahedral units. researchgate.netwiley-vch.de The formation of oxygen vacancies leads to local structural rearrangements, such as the formation of triclusters, which inherently alter the local topological environment around the vacancy. researchgate.netscielo.br

Configurational symmetry, on the other hand, relates to the ordering of different atomic species (Al and Si) and vacancies over equivalent crystallographic sites. While the average structure of this compound might appear disordered, neutron diffraction studies and first-principles calculations indicate that the this compound structure is highly ordered on a local scale, resulting in low configurational entropy. researchgate.netarizona.edu Satellite reflections observed in diffraction patterns suggest an incommensurate modulation arising from two ordering patterns that involve the ordering of Al and Si over tetrahedral sites, and also the ordering of oxygen atoms and vacancies on specific oxygen sites. arizona.edu This local ordering drives aluminum ordering between the T and T* tetrahedral sites. arizona.edu

Investigations into Alumina-Silica Ratio Variations within the this compound Solid Solution

This compound exists as a solid solution with a variable alumina-silica ratio, represented by the general chemical formula Al4+2xSi2-2xO10-x. researchgate.netgeoscienceworld.orgscielo.brscielo.br The 'x' in this formula denotes the number of oxygen vacancies per average unit cell and typically ranges from approximately 0.17 to 0.59. scielo.br The compositional range of synthetic this compound has been reported to extend from x = 0.18 to 0.88 under specific synthesis conditions. geoscienceworld.orggeoscienceworld.org

The variation in the Al/Si ratio significantly influences the unit cell parameters and other structural features. As the 'x' value (and thus alumina (B75360) content) increases, the lattice constant in the 'a' direction generally expands linearly, while the 'b' direction slightly contracts. msaweb.orggeoscienceworld.org This compositional dependence on lattice parameters has been investigated using techniques such as X-ray diffraction and first-principles density functional theory (DFT) simulations. msaweb.orggeoscienceworld.org DFT simulations have shown that local charge redistribution due to newly formed vacancies leads to localized atomic relaxation and rotations of neighboring octahedral units, contributing to the observed expansion along the 'a'-axis and contraction along the 'b'-axis. geoscienceworld.org

The stoichiometric compositions commonly referred to are 3:2 this compound (3Al2O3·2SiO2, corresponding to x = 0.25 and ~72 wt% Al2O3) and 2:1 this compound (2Al2O3·SiO2, corresponding to x = 0.40 and ~78 wt% Al2O3). geoscienceworld.orgscielo.brgeoscienceworld.org The solid solution range for this compound has been reported to extend from 71.8 to 74.3 wt% Al2O3 under stable conditions when prepared by solid-state reactions in the presence of alumina. scielo.brscielo.br

Table 2: this compound Compositions and Corresponding 'x' Values

| This compound Type | Molar Ratio (Al2O3:SiO2) | 'x' Value | Al2O3 Content (mol%) | Reference |

| 3:2 this compound | 3:2 | 0.25 | 60-72 | geoscienceworld.orgscielo.brgeoscienceworld.org |

| 2:1 this compound | 2:1 | 0.40 | 66.7-78 | geoscienceworld.orgscielo.brgeoscienceworld.org |

Advanced Synthesis and Processing Methodologies for Mullite Formation

Chemical Route Synthesis Methods

Spray Pyrolysis Methods for Mullite (B73837) Powder Fabrication

Spray pyrolysis is a versatile technique for producing this compound powders, particularly at the nanoscale. This method typically involves the atomization of a precursor solution into a high-temperature reactor, where the droplets undergo solvent evaporation, solute precipitation, and thermochemical reactions to form solid particles wikipedia.org. For this compound synthesis, alcohol-soluble precursors such as SiCl₄ and AlCl₃ can be used wikidata.org.

Research indicates that this compound-composition powders produced via flame spray pyrolysis at 2000°C yield amorphous agglomerates composed of primary particles ranging from 20 to 30 nm wikidata.org. Increasing the temperature to approximately 2250°C results in spherical agglomerates, about 150 ± 20 nm in size, consisting of poorly crystalline this compound and spinel, still with primary particles of 20-30 nm wikidata.org. When alcohol-soluble precursors are utilized, flame spray pyrolysis can synthesize this compound-composition nanopowders with an average size of 60–100 nm uni.lu. These nanopowders, when carefully annealed, can be processed into nano-mullite powders uni.lu. Powder compacts derived from these nanopowders can achieve relative densities exceeding 90% with grain sizes below 500 nm when sintered at 1600°C, even without optimization or additives uni.lu.

Co-precipitation Techniques in this compound Synthesis

Co-precipitation is a chemical method employed for preparing this compound precipitates from solutions containing dissolved Al³⁺ and Si⁴⁺ ions fishersci.cagoogle.com. This technique involves the addition of a precipitating agent, such as ammonia (B1221849) or urea, to the solution, leading to the formation of this compound precursors google.com. A common approach involves changing the solution's pH from acidic to neutral, which causes the aluminum ion's solubility to decrease rapidly, initiating precipitation google.com.

While co-precipitation yields very small particles, it can lead to chemical compositional inhomogeneity, with the inner part of the precipitate often being alumina-rich and the surface parts silica-rich, due to the differential polymerization rates of Si(OH)₄ and Al(OH)₃ fishersci.cagoogle.com. Common aluminum precursors for this process include nitrides, sulfates, chlorides, and aluminum alkoxides, while silicon alkoxides are frequently chosen for the silicon component, though sodium silicate (B1173343), silicon chloride, and silicon acetate (B1210297) have also been reported google.com.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a low-temperature route for this compound formation, often leading to nanosized powders epa.govthegoodscentscompany.com. This compound has been prepared via hydrothermal processing using aluminum and silicon acetates as precursors fishersci.noereztech.com. This method can result in this compound formation at lower calcination temperatures, such as 1250°C, which is notably lower than typically expected for this compound synthesis fishersci.noereztech.com. The product obtained from co-processing aluminum and silicon acetates is a biphasic material exhibiting strong interfacial interactions between pseudoboehmite and amorphous silica-gel type phases fishersci.noereztech.com.

Nanosized this compound powders have also been successfully prepared hydrothermally using bauxite (B576324) as a precursor thegoodscentscompany.com. Factors such as the type of mineralizer (e.g., NaOH concentration), hydrothermal temperature (e.g., 110°C), hydrothermal time (e.g., 6 hours), and dispersant significantly influence the phase, crystal size, and secondary granularity of the powders thegoodscentscompany.com. For instance, spherical nanosized this compound powders with a crystal size of 28 nm were achieved under specific conditions using bauxite calcined at 1040°C as the starting material thegoodscentscompany.com.

Flash Combustion Synthesis of this compound

Flash combustion synthesis is recognized as a method for this compound preparation epa.gov. This technique, often categorized under solution combustion synthesis, involves rapid, self-propagating exothermic reactions to produce ceramic powders ereztech.com. While specific detailed research findings on "flash combustion" for this compound were not extensively detailed in the provided snippets beyond its mention as a synthesis route, related "suspension combustion synthesis" has been explored for producing this compound powders, highlighting its potential for efficient material production ereztech.com.

Influence of Precursors and Raw Material Selection on this compound Synthesis Pathways

The selection of precursors and raw materials profoundly impacts the mullitization process, influencing the reaction temperature, final microstructure, and properties of the synthesized this compound fishersci.canih.gov. Key factors include the chemical purity, particle size, and homogeneity of mixing of the starting materials wikipedia.orgfishersci.canih.govnih.gov.

Utilization of Pure Oxides and Hydroxides

This compound can be synthesized from pure oxides and hydroxides of aluminum and silicon. Common sources of alumina (B75360) include α-alumina, γ-alumina, diaspore (B1175340) [α-AlO(OH)], gibbsite [Al(OH)₃], and boehmite [γ-AlO(OH)] fishersci.cagoogle.com. For silica (B1680970), precursors such as quartz, cristobalite, silicic acid, fumed silica, and fused silica are utilized fishersci.cagoogle.com.

The method of combining these reactants dictates the mullitization pathway. When Al₂O₃ and SiO₂ are mixed at a molecular level, direct this compound formation can occur at lower temperatures, approximately 900-1000°C fishersci.ca. In contrast, when these components are mixed at the particle level, this compound formation typically requires higher temperatures, exceeding 1200°C fishersci.ca. Early research by Bowen and Greig, for example, involved homogenizing purified precipitated α-alumina and quartz mixtures and heating them to around 1700°C to study this compound phase formation fishersci.cagoogle.com.

Mullitization from Clay Minerals (e.g., Kaolinite (B1170537), Pyrophyllite, Andalusite, Kyanite)

Natural aluminosilicate (B74896) minerals, particularly clay minerals and those from the sillimanite (B1173473) group, serve as important raw materials for this compound synthesis. These include kaolinite, pyrophyllite, andalusite, kyanite (B1234781), and sillimanite fishersci.caloradchemical.comepa.govfishersci.nl.

Kaolinite: Kaolinite (Al₂Si₂O₅(OH)₄), a primary constituent of refractory clay, undergoes a series of transformations upon heating. At approximately 450-600°C, it dehydroxylates to form metakaolinite, a disordered phase. Further heating to about 800°C initiates the formation of primary this compound grains. At around 960°C, a silica-rich liquid phase forms, often facilitated by impurities in the kaolin (B608303), leading to the reaction of Al³⁺ ions with Si⁴⁺ ions from the amorphous phase to form secondary this compound with a needle-like morphology. The presence of impurities can induce the growth of these acicular grains.

Pyrophyllite: Pyrophyllite (Al₂Si₄O₁₀(OH)₂) is also a clay mineral used as a raw material for this compound synthesis loradchemical.com. Its transformation into this compound involves thermal treatment, similar to other aluminosilicates.

Andalusite, Kyanite, and Sillimanite: These three minerals are anhydrous aluminosilicate polymorphs with the chemical formula Al₂SiO₅ fishersci.nl. When calcined at high temperatures, typically around 1350°C to 1380°C for kyanite and slightly higher for andalusite and sillimanite, they convert into this compound (3Al₂O₃·2SiO₂) and silica (SiO₂) fishersci.nl. This conversion is accompanied by a significant volume increase (approximately 18% for kyanite), which is beneficial in refractory applications as it helps mechanically stabilize furnace linings. This compound derived from kyanite, often referred to as "Virginia this compound," retains a unique acicular "blade-like" crystal structure and is characterized by low iron and other impurities. The complete transformation of kyanite to this compound typically occurs between 1500–1550°C within 2 hours.

Precursor Development from Mixtures of Sols and Salts

The sol-gel method, particularly using mixtures of sols and salts as starting materials, offers significant advantages in this compound synthesis, primarily due to its ability to produce homogeneous and reactive gels that can be sintered at lower temperatures petra.ac.idresearchgate.net. This approach facilitates the achievement of a homogeneous submicronic microstructure in the final this compound product petra.ac.id.

In these methods, fumed silica (SiO₂) with particle sizes typically in the nanometer range (tens of nanometers) is commonly employed as the raw material for the silica sol petra.ac.id. For the aluminum source, various aluminum salts such as sulfates, nitrates, and chlorides are utilized petra.ac.idcambridge.org. The intimate mixing of these precursors at a molecular or atomic level is crucial for achieving lower mullitization temperatures compared to conventional methods involving solid oxide mixtures petra.ac.idresearchgate.net. For instance, mullitization can occur at temperatures between 1200 °C and 1300 °C when using sol-gel derived precursors, which is notably lower than the >1400 °C often required for solid-state reactions petra.ac.idelsevier.es.

Research has explored the impact of solution pH and the type of aluminum salt on this compound crystallization and the resulting grain size and morphology cambridge.org. For example, the dissolution of aluminum chloride hexahydrate (AlCl₃·6H₂O) and aluminum sulfate (B86663) (Al₂(SO₄)₃·14–18H₂O) into colloidal silica sol has been investigated cambridge.org. It has been observed that the mullitization temperature is significantly influenced by the solubility and decomposition temperature of the aluminum salt used cambridge.org. Furthermore, the pH of the initial sol plays a role in determining the homogeneity of the mixture and, consequently, the grain size and morphology of the synthesized this compound cambridge.org. In some cases, this compound can be synthesized at temperatures as low as 850 °C without the need for organic additives or non-aqueous solvents cambridge.org.

Studies on Amorphous Precursors and their Transformation

Amorphous this compound precursors are pivotal in achieving high-purity and highly reactive this compound ceramics at relatively low temperatures tu-clausthal.de. These precursors, often derived from sol-gel processes, exhibit a high degree of chemical homogeneity, which is crucial for their transformation behavior researchgate.netscielo.br.

The transformation of amorphous this compound precursors into crystalline this compound typically involves a series of phase changes upon heating. For instance, some monophasic xerogels (amorphous precursors) can transform into an Al-Si spinel phase from an amorphous structure at approximately 980 °C, which then converts into this compound upon further heating core.ac.uk. In contrast, diphasic xerogels may form this compound at higher temperatures, around 1360 °C, with their components reacting independently until this compound formation core.ac.uk.

Studies on amorphous precursors have shown that the initial amorphous state can be retained up to certain temperatures (e.g., 800 °C), with decomposition to amorphous silica and this compound commencing at higher temperatures (e.g., 950 °C) mdpi.com. The development of the this compound phase can be confirmed by techniques such as FT-IR spectroscopy, which shows characteristic peaks at 1150 and 550 cm⁻¹ mdpi.com. MAS-NMR spectra also indicate this compound formation through a sudden increase in the intensity of the Al(4) peak at 50 ppm mdpi.com.

In silica-rich non-stoichiometric precursors, the amorphous phase might transform into cristobalite (a crystalline form of SiO₂) at around 1150 °C, which can then melt into glassy silica at 1500 °C mdpi.com. Notably, the this compound formation rate can be significantly faster than the cristobalite formation rate in such precursors mdpi.com. The homogeneity of aluminum and silicon distribution in precursors can lead to a lower mullitization temperature mdpi.com. For example, when using monophasic precursors (where aluminum and silicon are mixed at the atomic level), orthorhombic this compound (the more stable phase) can crystallize directly without the formation of intermediate phases researchgate.net. The activation energy for this compound crystallization from monophasic gels typically ranges from 290 to 400 kJ/mol researchgate.net.

The pH of the sol mixture can influence the interactions between alumina and silica particles and the predominant aluminum species, thereby affecting this compound formation, particularly for stoichiometric compositions (Al:Si = 3:1) scielo.br. For precursors with an Al:Si molar ratio of 1:3, the pH's effect on this compound formation is minimized, with the higher silica concentration determining its distribution around alumina, leading to tetragonal this compound formation scielo.br.

Role of Sintering Aids and Chemical Additives in this compound Formation and Densification

Sintering aids and chemical additives play a crucial role in enhancing the formation and densification of this compound ceramics, primarily by lowering sintering temperatures, promoting particle diffusion, reducing porosity, and improving crystal structure scielo.brmoatcity.comscielo.br. This compound inherently exhibits poor sinterability due to the limited interdiffusion of Al³⁺ and Si⁴⁺ ions within its lattice structure, necessitating high temperatures and extended sintering times for achieving high densities scielo.brscielo.brias.ac.in. Sintering aids address this by facilitating the formation of low-melting point liquids during firing, which reduces the viscosity of the glassy phase and enhances the mobility of diffusing species scielo.brscielo.brmdpi.comresearchgate.net.

Commonly used sintering aids and their effects are summarized in the table below:

| Additive | Effect on this compound Formation and Densification | Reference |

| TiO₂ | Improves densification at lower temperatures by forming a solid solution with this compound; can lower this compound formation temperature; enhances mechanical strength. | ias.ac.inmdpi.comresearchgate.net |

| B₂O₃ | Forms low-melting borides and aluminosilicates, reducing sintering initiation temperature; promotes anisotropic grain growth. | scielo.brmoatcity.com |

| MgO | Enhances densification, especially up to 3-4 wt%; can lower densification temperature (e.g., by ~50 °C); promotes grain growth and liquid phase sintering; improves mechanical strength. Higher amounts can reduce density. | scielo.brias.ac.inmdpi.comresearchgate.netresearchgate.net |

| Y₂O₃ | Enhances density by liquid phase sintering; promotes the development of equiaxed this compound; can decrease porosity and average pore size. | ias.ac.inmdpi.comresearchgate.net |

| Fe₂O₃ | Enhances densification and grain growth through liquid phase formation; enters the this compound structure by solid solution formation; improves strength retention after thermal shock. | ias.ac.in |

| ZrO₂ | Improves thermal shock resistance; zirconia particles at intergranular positions restrict grain growth. | ias.ac.inmdpi.com |

| AlF₃ | Effective in lowering sintering temperature (e.g., by 150 °C); enhances bending strength. | mdpi.com |

| MoO₃ | Effective in lowering sintering temperature (e.g., by 150 °C). | mdpi.com |

| V₂O₅ | Decreases apparent porosity and water absorption; assists anisotropic growth of this compound whiskers. | mdpi.com |

| CaF₂ | Aids in lowering sintering temperature via liquid-phase process. | mdpi.com |

| Na₂SO₄ | Aids in lowering sintering temperature via liquid-phase process; assists anisotropic growth of this compound whiskers. | mdpi.com |

| H₃BO₃ | Aids in lowering sintering temperature via liquid-phase process. | mdpi.com |

Detailed Research Findings:

Magnesium Oxide (MgO): MgO is a widely studied sintering aid for this compound due to its ability to improve densification despite this compound's poor sinterability scielo.brias.ac.in. Studies have shown that adding MgO up to 3-4 wt% significantly enhances densification in this compound samples, particularly those prepared from clay-based materials ias.ac.inresearchgate.net. This improvement is attributed to the formation of a liquid phase along the grain boundaries and enhanced lattice diffusion in the presence of MgO ias.ac.in. For instance, the addition of MgO can lower the densification temperature by approximately 50 °C scielo.br. However, excessive MgO content (e.g., 6 wt%) can lead to a decrease in density values, especially in compositions with higher impurity levels, due to an increased extent of liquid phase formation ias.ac.in. MgO also promotes the growth of larger, more anisotropic this compound grains and can increase flexural strength scielo.br.

Titanium Dioxide (TiO₂): TiO₂ additions, typically up to 4 wt%, have been reported to improve densification at lower temperatures by forming a solid solution with this compound ias.ac.in. While beneficial for densification, higher concentrations can sometimes negatively impact hot properties ias.ac.in. TiO₂ has also been shown to enhance the mechanical strengths of this compound ceramics mdpi.com.

Yttrium Oxide (Y₂O₃): Y₂O₃ acts as a sintering aid by promoting liquid phase sintering, leading to enhanced density and the development of equiaxed this compound crystals ias.ac.in. Additions of 10 wt% Y₂O₃-doped ZrO₂ have been shown to decrease the porosity and average pore size of this compound mdpi.com.

Iron Oxide (Fe₂O₃): Fe₂O₃ can enhance densification and grain growth through the formation of a liquid phase and by entering the this compound structure via solid solution formation ias.ac.in. Its presence has also been linked to improved strength retention after initial thermal shock cycles ias.ac.in.

Boron Oxide (B₂O₃): B₂O₃ is known to react with Al₂O₃ and SiO₂ to form low-melting borides and aluminosilicates, which effectively reduce the sintering initiation temperature moatcity.com. It can also influence anisotropic grain growth scielo.br.

Other Additives: Additives like AlF₃ and MoO₃ have been reported to lower the this compound phase formation temperature by as much as 150 °C mdpi.com. V₂O₅ has been shown to decrease apparent porosity and water absorption while assisting in the anisotropic growth of this compound whiskers mdpi.com. CaF₂, H₃BO₃, and Na₂SO₄ are also effective in lowering sintering temperatures through liquid-phase processes mdpi.com.

The mechanism by which these additives function often involves the formation of a low-viscosity liquid phase at grain boundaries, which facilitates mass transport and particle rearrangement, thereby accelerating densification and promoting grain growth scielo.brmoatcity.comscielo.brmdpi.com. This allows for the production of high-density this compound at more economically viable temperatures scielo.br.

Phase Transformation Mechanisms and Kinetics During Mullite Formation

Influence of Processing Parameters on Mullitization Kinetics and Yield

Effects of Temperature and Duration on Mullite (B73837) Development

Temperature and duration of thermal treatment are critical parameters that dictate the extent of this compound formation, its crystallinity, and microstructure. This compound can begin to form at temperatures as low as 600 °C through sol-gel and calcination methods icsoba.org. However, more significant mullitization typically occurs at higher temperatures. When Al₂O₃ and SiO₂ are mixed at the molecular level, direct this compound formation can occur between 900 °C and 1000 °C. For particle-level mixtures, temperatures above 1200 °C are generally required nih.gov.

Research findings indicate that increasing the firing temperature generally enhances the amount of this compound formed and improves its crystallinity catalystcarrier.netnih.gov. For instance, in kaolin (B608303) ceramics, this compound appearance is noted at 1050 °C, with complete formation observed around 1550 °C catalystcarrier.net. The microstructure of this compound is also highly dependent on temperature, with acicular (needle-like) grains often preferred for enhanced mechanical properties, typically forming at around 1400 °C with specific Al₂O₃/SiO₂ ratios nih.gov.

The duration of heat treatment, or sintering time, also plays a crucial role in this compound development and densification. Longer sintering times at specific temperatures can lead to increased bulk density and porosity changes, as fine this compound seeds separate and grow into complete, high-aspect-ratio this compound crystals, which are beneficial for forming stable structures. For example, a high relative density of 94% of the theoretical density was achieved at 1600 °C with a sintering time of 4 hours, particularly with fine, homogeneous starting powders catalystcarrier.net.

The following table illustrates the influence of calcination temperature on the bulk density and apparent porosity of this compound, based on optimal pretreatment conditions for 2 hours:

| Calcination Temperature (°C) | Bulk Density (g/cm³) | Apparent Porosity (%) |

| 1400 | 2.36 | 22.90 |

| 1450 | 2.50 | 15.00 |

| 1500 | 2.65 | 8.50 |

| 1550 | 2.78 | 3.20 |

| 1600 | 2.89 | 1.10 |

| 1650 | 2.94 | 0.46 |

Table 1: Effects of Calcination Temperature on this compound Properties

Impact of Atmospheric Conditions during Thermal Treatment

The atmospheric conditions during thermal treatment significantly influence the stability and phase evolution of this compound. This compound is generally stable in air under atmospheric pressure from room temperature up to its melting point nih.gov. However, its behavior can change considerably in different gaseous environments, particularly reducing atmospheres.

Studies have investigated the effects of hydrogen (H₂), steam, and carbon monoxide (CO) atmospheres on this compound-based refractories. In a hydrogen atmosphere, the silica (B1680970) component in this compound can be preferentially corroded, leading to a porous, alumina-rich surface. Similarly, in high-temperature steam, water vapor corrosion of silica in this compound can be accelerated by impurities like sodium, potentially causing this compound decomposition into an alumina (B75360) phase.

Under a carbon monoxide (CO) atmosphere, the primary cause of material damage at high temperatures is the catalytic decomposition of this compound. Impurities present in the Al₂O₃-SiO₂ system can significantly accelerate the generation of a liquid phase, which in turn affects the stability of this compound. For instance, after treatment at 1400 °C in a CO atmosphere, the specimen surface may comprise α-Al₂O₃, a glass phase, and a small amount of this compound. At 1600 °C, only α-Al₂O₃ and a small amount of glass phase might remain on the surface, with pores and voids forming within the glass phase. The presence of carbon can also activate the reduction of both silica and this compound at temperatures above 1400 °C, with this compound peaks diminishing between 1500 °C and 1600 °C as it tends to disappear due to reduction, leading to the formation of alumina.

Role of Particle Size and Homogeneity of Raw Materials

The particle size and homogeneity of the raw materials are paramount in controlling the kinetics and mechanisms of this compound formation, influencing the required reaction temperatures and the final microstructure. When aluminum oxide and silicon dioxide are mixed at a molecular level, this compound can form at lower temperatures (e.g., 900-1000 °C) compared to particle-level mixtures (>1200 °C) nih.gov. This is because mixing at the atomic or molecular level reduces the diffusion distance between reacting species, thereby increasing the reaction rate icsoba.org.

Finer particle sizes of raw materials lead to increased surface area and shorter diffusion distances, which can significantly lower the mullitization temperature and enhance the formation of a homogeneous sub-micronic microstructure nih.govicsoba.orgcatalystcarrier.net. For example, sol-gel methods, which yield particles in the nanometer range, enable mullitization at temperatures as low as 1200 °C to 1300 °C, or even 1000 °C for a homogeneous Al-Si solution icsoba.org. Mechanical activation, such as intensive ball milling of precursors, can induce structural disordering and produce finer particles, consequently lowering the mullitization temperature to around 1150 °C.

Conversely, the presence of large quartz particles within the ceramic matrix can interfere with the kinetics of this compound formation. Coarse quartz grains may remain undissolved at temperatures where finer particles would react, and their presence can lead to the development of melting-related cracks in the final ceramic body. The homogeneity of raw materials also governs the resulting this compound particle shape and the phases formed in the final powder.

Defect Chemistry and Non Stoichiometry in Mullite Structures

Solid Solution Series and Compositional Variation in Mullite (B73837) (Al₄₊₂ₓSi₂₋₂ₓO₁₀₋ₓ)

This compound does not exist as a single, fixed-stoichiometry compound but rather as a solid solution with a range of Al₂O₃/SiO₂ ratios. This compositional flexibility is described by the general chemical formula Al₂(Al₂₊₂ₓSi₂₋₂ₓ)O₁₀₋ₓ. researchgate.netresearchgate.net In this formula, the variable 'x' denotes the number of oxygen atoms missing from the unit cell and is a direct measure of the compound's non-stoichiometry. researchgate.netresearchgate.net The value of 'x' typically varies between 0.25 and 0.40, corresponding to the most common forms of this compound, but broader ranges have been reported. researchgate.netresearchgate.net

The variation in composition is accommodated through a substitutional mechanism. As the alumina (B75360) content increases, aluminum ions (Al³⁺) replace silicon ions (Si⁴⁺) in the tetrahedral sites of the crystal lattice. espublisher.comscispace.com To maintain local charge neutrality after this substitution, one oxygen ion (O²⁻) is removed for every two silicon ions replaced by aluminum ions. researchgate.net This process creates an oxygen vacancy (represented by ☐) and can be summarized by the following reaction:

2Si⁴⁺ + O²⁻ → 2Al³⁺ + ☐ researchgate.net

This defect structure allows this compound to be stable over a wide range of compositions. The end members of this solid solution series can be considered sillimanite (B1173473) (Al₂SiO₅), where x=0 and the structure is fully ordered with no oxygen vacancies, and a theoretical ι-Al₂O₃ phase where x=1. researchgate.netresearchgate.net The most commonly synthesized and studied forms are 3:2 this compound and 2:1 this compound, which refer to the molar ratio of alumina to silica (B1680970). researchgate.netespublisher.com

Table 1: Compositional Variation in the this compound Solid Solution Series

| This compound Type | Al₂O₃:SiO₂ Molar Ratio | Al₂O₃ Content (wt. %) | 'x' Value in Al₄₊₂ₓSi₂₋₂ₓO₁₀₋ₓ |

| Sillimanite | 1:1 | ~62.9% | 0 |

| 3:2 this compound | 3:2 | ~71.8% | 0.25 |

| 2:1 this compound | 2:1 | ~77.3% | 0.40 |

Analysis of Point Defects, Oxygen Vacancies, and their Formation

The defining characteristic of the this compound crystal structure is its inherent defectiveness. The primary point defects are oxygen vacancies, the formation of which is intrinsically tied to the non-stoichiometry of the material. researchgate.netresearchgate.netespublisher.com Unlike stoichiometric compounds where defects might arise from thermal effects (Frenkel or Schottky defects), the oxygen vacancies in this compound are a fundamental structural feature required for chemical stability across its solid solution range. aps.orgyoutube.com

The formation of these vacancies is a direct consequence of the substitution of tetrahedrally coordinated Si⁴⁺ by Al³⁺ ions. As described in the previous section, this substitution creates a local charge imbalance that is compensated by the removal of an oxygen anion from the lattice. researchgate.netespublisher.com This creates a vacant lattice site where an oxygen atom would typically reside. The concentration of these oxygen vacancies is therefore directly proportional to the value of 'x' in the general formula, and thus to the alumina content in the this compound.

These structural vacancies play a crucial role in the material's properties. They influence the diffusion rates of ions within the lattice, which can affect sintering behavior and high-temperature creep resistance. researchgate.net The presence and arrangement of these vacancies, coupled with the cation disorder, distinguish this compound from other aluminosilicates like sillimanite, which has a perfectly ordered structure with no oxygen vacancies. aps.org

Investigations into Cation Distribution and Disorder in this compound Lattice

In addition to oxygen vacancies, the this compound lattice is characterized by significant cation disorder. researchgate.net This refers to the random distribution of aluminum (Al³⁺) and silicon (Si⁴⁺) ions over the available tetrahedral crystallographic sites. aps.org In an ordered structure like sillimanite, these cations would occupy specific, alternating positions. In this compound, however, this long-range order is absent, and the placement of Al³⁺ and Si⁴⁺ in the tetrahedral double chains that connect the primary AlO₆ octahedral chains is random. espublisher.comaps.org

This disorder is an inherent feature, present even in stoichiometric 3:2 this compound, and is directly linked to the presence of oxygen vacancies. aps.org The random removal of oxygen atoms to balance charge necessitates a disordered arrangement of the surrounding cations to accommodate the resulting structural and electronic changes.

Molecular dynamics simulations and energy landscape analyses have been employed to understand the consequences of this disorder. These studies have shown that the disordered nature of this compound leads to distinct high-temperature behavior compared to its ordered counterpart, sillimanite. For instance, this compound exhibits a high-temperature transition that resembles the glass transition in supercooled liquids, an effect attributed directly to the structural disorder. aps.org This inherent disorder is believed to be a key reason why this compound does not easily crystallize into a more ordered structure upon cooling. aps.org

Role of Impurities and Foreign Atom Incorporation within this compound Structure

Commercially produced this compound and this compound-based refractories often contain small amounts of other oxides, which are considered impurities. These foreign atoms can be incorporated into the this compound crystal structure and have a significant impact on its formation and properties. espublisher.comresearchgate.net The incorporation typically occurs through the substitution of Al³⁺ or Si⁴⁺ ions in the lattice by the impurity cations. acs.org

Common impurities include oxides of titanium (TiO₂), iron (Fe₂O₃), calcium (CaO), magnesium (MgO), and alkali metals like sodium (Na₂O) and potassium (K₂O). espublisher.comresearchgate.net The effect of these impurities depends on the ion's size and charge.

Liquid Phase Formation: Many impurities, particularly alkali and alkaline earth oxides, act as fluxes. They can lower the temperature at which a liquid phase forms during sintering, which can accelerate the mullitization process by enhancing ion transport. researchgate.net

Lattice Substitution: Transition metal cations, such as Fe³⁺ and Ti⁴⁺, can substitute for Al³⁺ in octahedral or tetrahedral sites. This incorporation can alter the lattice parameters and affect the material's mechanical, thermal, and optical properties. researchgate.net

Sintering Aids: Certain impurities are sometimes added intentionally as sintering aids to control the temperature and densification during the manufacturing of this compound ceramics. espublisher.com

However, the presence of impurities, especially those that promote the formation of a glassy grain boundary phase, can be detrimental to the high-temperature mechanical properties of this compound, such as its creep resistance. espublisher.com

Table 2: Common Impurities in this compound and Their General Effects

| Impurity Oxide | Chemical Formula | Common Effect on this compound Structure and Formation |

| Iron(III) Oxide | Fe₂O₃ | Substitutes for Al³⁺; acts as a flux, promoting liquid phase formation and potentially accelerating mullitization. researchgate.net |

| Titanium Dioxide | TiO₂ | Can enter the this compound lattice as a solid solution; acts as a sintering aid. espublisher.com |

| Calcium Oxide | CaO | Forms a low-viscosity liquid phase at high temperatures, which can aid sintering but may degrade high-temperature mechanical properties. espublisher.comresearchgate.net |

| Magnesium Oxide | MgO | Can act as a sintering aid. espublisher.com |

| Alkali Oxides | Na₂O, K₂O | Strong fluxes that significantly lower the liquid formation temperature, impacting the final microstructure. researchgate.net |

Advanced Characterization Techniques in Mullite Research

X-ray Diffraction (XRD) for Phase Identification, Crystallinity, and Lattice Parameter Analysis

X-ray Diffraction (XRD) is a fundamental technique for characterizing mullite (B73837), offering crucial information on its crystalline nature, phase composition, and structural parameters. This compound typically exhibits an orthorhombic crystal structure with the space group Pbam. ui.ac.idcambridge.org

Applications of XRD in this compound Research:

Phase Identification: XRD is extensively used to confirm the presence of this compound as the sole crystalline phase in the Al₂O₃-SiO₂ system stable at atmospheric pressure. ui.ac.id It can also identify co-existing phases such as corundum (α-Al₂O₃), cristobalite, and quartz, which may be present depending on the synthesis route and heat treatment. researchgate.netui.ac.idtandfonline.com For instance, in this compound derived from kaolin (B608303), XRD can detect this compound formation around 1050 °C. researchgate.net

Crystallinity Assessment: XRD patterns provide insights into the degree of crystallinity of this compound. Amorphous phases may be present at lower temperatures, with crystallization occurring upon heating. For example, this compound gel calcined at 800 °C might appear amorphous, but crystallization begins at 1000 °C. researchgate.net

Lattice Parameter Analysis: The lattice parameters (a, b, c) of this compound can be precisely determined using XRD. For stoichiometric this compound, typical unit cell dimensions are approximately a = 7.540 nm, b = 7.680 nm, and c = 2.885 nm. ui.ac.id Variations in lattice parameters can indicate changes in composition, such as the Al₂O₃ content within the this compound crystal, or the formation of metastable states. researchgate.netopen.ac.uk For instance, an increase in Al₂O₃ content from 49.57 to 71.37 wt.% in this compound crystals formed from kaolin can lead to a decrease in lattice parameters (a, b, and c axes from 8.085, 8.106, and 3.215 Å to 7.882, 7.974, and 2.946 Å, respectively). researchgate.net

Quantitative Phase Analysis: Rietveld analysis of XRD data allows for the quantitative estimation of different crystalline phases and even amorphous content in this compound-containing composites. ui.ac.idcambridge.orgtandfonline.com This is critical for understanding the final composition and properties of ceramic materials, where the amount of crystalline phases can significantly influence thermal endurance. tandfonline.com

Table 1: Typical this compound Lattice Parameters and Compositional Influence

| Parameter | Stoichiometric this compound ui.ac.id | This compound from Kaolin (Low Al₂O₃) researchgate.net | This compound from Kaolin (High Al₂O₃) researchgate.net |

|---|---|---|---|

| a (nm) | 7.540 | 0.8085 (8.085 Å) | 0.7882 (7.882 Å) |

| b (nm) | 7.680 | 0.8106 (8.106 Å) | 0.7974 (7.974 Å) |

| c (nm) | 2.885 | 0.3215 (3.215 Å) | 0.2946 (2.946 Å) |

Electron Microscopy Techniques for Microstructural and Morphological Characterization (SEM, TEM, FESEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field-Emission Scanning Electron Microscopy (FESEM), are crucial for visualizing the microstructure and morphology of this compound at high magnifications. vpi2004.comsfr.ca

Applications of Electron Microscopy in this compound Research:

Microstructural Characterization:

TEM: Delves into the internal structure of materials, offering insights into atomic-scale features, crystal lattices, and defects. vpi2004.comsfr.ca TEM is invaluable for elucidating the microstructure of this compound, including the presence of individual atoms and crystal defects. sfr.ca High-resolution TEM (HRTEM) can even confirm first-order phase transitions between distinct this compound phases. researchgate.net

Morphological Characterization: Electron microscopy is vital for observing the characteristic morphology of this compound, which often forms needle-like or plate-like crystals. researchgate.netresearchgate.netmrs-k.or.kr For example, this compound transformed from kaolin can initially show a plate-like morphology, while ball-milled this compound nanoparticles often exhibit a needle-shaped morphology. researchgate.netresearchgate.net SEM images can also show the presence of agglomerates and porosities in this compound composites. researchgate.net

Elemental Analysis (coupled with EDS): SEM and FESEM are often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis, providing information on the chemical composition of different regions within the this compound microstructure. researchgate.netvpi2004.comcore.ac.uk This helps confirm the presence of aluminum, silicon, and oxygen in this compound powder and can detect impurities or compositional variations at grain boundaries. researchgate.netcore.ac.uk

Spectroscopic Methods for Compositional and Vibrational Analysis (EDS, XRF, FTIR, Raman Spectroscopy, UV-Vis)

Spectroscopic techniques provide detailed information about the elemental composition, chemical bonding, and vibrational characteristics of this compound.

Applications of Spectroscopic Methods in this compound Research:

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often integrated with SEM or TEM, EDS provides elemental analysis, confirming the presence of aluminum, silicon, and oxygen in this compound. researchgate.netvpi2004.comcore.ac.uk It can also be used to study compositional gradients at grain boundaries in this compound/zirconia composites. core.ac.uk

X-ray Fluorescence (XRF): A non-destructive technique for elemental analysis, XRF provides insights into the bulk chemical composition of this compound and this compound-containing materials, including the presence of minor elements or impurities. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used for vibrational analysis, providing information on the chemical bonds and functional groups present in this compound. open.ac.ukresearchgate.netmdpi.com For this compound ceramics, FTIR can confirm the presence of SiO₄ tetrahedra and AlO₆ octahedra, and distinguish between crystalline and amorphous forms of silica (B1680970). mdpi.com The transformation of quartz into amorphous SiO₂ at temperatures above 1100 °C can be observed through the decrease in intensity of bending vibrations of Si-O-Si (around 450 cm⁻¹) and Al-O-Si (around 550 cm⁻¹). mdpi.com

Raman Spectroscopy: This technique provides molecular and structural information, offering a "fingerprint" of the nanostructure of this compound's silicate (B1173343) network. researchgate.netunipr.it Raman spectroscopy can confirm the presence of this compound at different stages of structural ordering, with well-ordered structures observed at lower temperatures (e.g., 1100 °C) and disordered structures at higher temperatures (e.g., 1300 °C). mdpi.com Specific bands, such as the strongest band at 415 cm⁻¹, are assigned to SiO₄ tetrahedra vibrations in crystalline this compound. mdpi.com

UV-Vis Spectroscopy: While less commonly used for direct structural analysis of this compound, UV-Vis spectroscopy can be applied to characterize the optical properties of this compound, particularly in nanopowder forms, confirming low absorption values and high transmission. researchgate.net It can also be used to study colorants or impurities in glazes on ceramic materials that may contain this compound. unife.it

Thermal Analysis Techniques for Phase Transformation and Reaction Studies (DTA, TGA, DSC)

Thermal analysis techniques are crucial for understanding the thermal behavior of this compound, including its formation, decomposition, and phase transformations. scielo.org.co

Applications of Thermal Analysis in this compound Research:

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference as they are heated, revealing endothermic and exothermic events associated with phase transformations, decomposition, and reactions. scielo.org.co For this compound, DTA can identify the formation temperature from precursors, such as the appearance of this compound from kaolin at approximately 1050 °C. researchgate.net It can also indicate the dehydroxylation of kaolinite (B1170537) (an endothermic peak around 514 °C) before this compound formation. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time, providing information on decomposition, dehydration, and oxidation processes. scielo.org.co In this compound precursor studies, TGA can show continuous weight loss due to dehydration and dehydroxylation of amorphous aluminum hydroxide (B78521). researchgate.net It can also track the mass increase associated with the oxidation of aluminum and subsequent reaction with silica to form this compound. osti.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow difference between a sample and a reference, allowing for the quantification of heat absorbed or released during phase transitions and chemical reactions. scielo.org.co DSC can be used to monitor the energetics of this compound formation reactions and quantify the energy output during oxidation processes involving this compound precursors. osti.gov

Combined Analysis (TGA/DTA or TGA/DSC): Simultaneous TGA/DTA or TGA/DSC provides a comprehensive understanding of both mass changes and thermal events. researchgate.netosti.govscirp.org This combination is particularly useful for studying the complex thermal evolution of this compound precursors and the kinetics of this compound formation. researchgate.netresearchgate.net

Table 4: Thermal Events and Associated Temperatures in this compound Formation from Kaolin

| Thermal Event | Temperature Range (°C) | Technique | Reference |

|---|---|---|---|

| Kaolinite Dehydroxylation | ~514 (Endothermic) | DSC | researchgate.net |

| This compound Formation | ~1050 | XRD, DTA | researchgate.net |

Particle Size Analysis (PSA) and Atomic Force Microscopy (AFM) for Powder and Surface Characteristics

These techniques are essential for characterizing the physical properties of this compound powders and the surface topography of this compound materials.

Applications of PSA and AFM in this compound Research:

Particle Size Analysis (PSA): PSA techniques, such as laser diffraction and dynamic image analysis, are used to determine the particle size distribution of this compound powders. researchgate.netaip.organton-paar.com This is crucial for controlling the properties of this compound ceramics, as particle size significantly influences sintering behavior, porosity, and the growth of this compound whiskers. researchgate.netmrs-k.or.kr For example, ball-milled this compound nanopowders can have an average particle size of 120 nm. researchgate.net

Atomic Force Microscopy (AFM): AFM provides high-resolution 2D and 3D images of the surface topography of this compound, revealing details about particle size, morphology, and surface roughness. researchgate.netaip.orgchemistryviews.org AFM can confirm the needle-shaped morphology of this compound nanoparticles and can be used to examine changes in powder topography as a function of humidity and temperature cycling, which is relevant for understanding caking behavior. researchgate.netchemistryviews.org

Table 5: Characterization of this compound Nanopowder

| Property | Technique | Typical Finding | Reference |

|---|---|---|---|

| Particle Size | PSA | Nano particle size, narrow size distribution | researchgate.net |

| Average Particle Size | PSA | 120 nm (for ball-milled this compound) | researchgate.net |

Acoustic Emission and Acousto-Ultrasonics in Material Evolution Studies

Acoustic Emission (AE) and Acousto-Ultrasonics (AU) are non-destructive techniques used to monitor internal changes and damage evolution in materials, including this compound-based composites. mdpi.comresearchgate.net

Applications of AE and AU in this compound Research:

Acoustic Emission (AE): AE is a passive technique that detects stress waves generated by sudden energy releases within a material, such as during crack propagation, phase transformations, or damage accumulation. mdpi.comresearchgate.net It provides real-time monitoring of phenomena at the microstructural scale. mdpi.com AE can be used to study the mechanical and thermomechanical behavior of this compound-zirconia composites, particularly after thermal shock, helping to understand internal damage evolution. mdpi.comresearchgate.net

Acousto-Ultrasonics (AU): AU combines AE methodology with ultrasonic simulation of stress waves. extrica.com Unlike AE, where stress waves are spontaneously generated by structural loading, AU involves inducing ultrasonic waves with external transducers. extrica.com This technique is used to assess defect states and monitor material evolution, including crack detection and changes in crack size in composite materials. researchgate.netextrica.com While less commonly cited specifically for this compound in the provided context, its application in material evolution studies of ceramics suggests potential for understanding damage in this compound.

Table 6: Acoustic Techniques for Material Evolution

| Technique | Principle | Application in this compound Research (Examples) | Reference |

|---|---|---|---|

| Acoustic Emission (AE) | Detects stress waves from sudden energy release | Monitoring damage, crack propagation, phase transformations, thermomechanical behavior in this compound-zirconia composites mdpi.comresearchgate.netresearchgate.net | mdpi.comresearchgate.netresearchgate.net |

Dilatometric Analysis for Sintering Behavior and Dimensional Changes

Dilatometric analysis measures changes in the linear dimensions of a material as a function of temperature, providing critical information on sintering behavior, thermal expansion, and phase transitions. netzsch.com

Applications of Dilatometric Analysis in this compound Research:

Sintering Behavior: Dilatometry provides insights into the densification and shrinkage behavior of this compound precursors and ceramics during firing. scirp.orgnetzsch.comscispace.com It can identify sintering onset temperatures and rates, as well as the influence of additives on the sintering process. netzsch.comscispace.com For example, the densification of clay-based materials, leading to this compound and cristobalite formation, can be marked around 1100 °C. scirp.org

Dimensional Changes and Thermal Expansion: The technique determines linear thermal expansion, coefficient of thermal expansion (CTE), and volumetric expansion. netzsch.commdpi.com This is vital for predicting dimensional stability during high-temperature applications and for understanding the impact of phase transitions on the material's dimensions. netzsch.comtainstruments.com Dilatometry can reveal shrinkage associated with the structural reorganization of metakaolinite into this compound. scirp.org

Phase Transitions: Dilatometric curves can indicate phase transitions by showing changes in expansion or shrinkage rates. For instance, the transition of quartz (α→β) at 572 °C and the complete melting of feldspar (B12085585) with this compound formation above 1159 °C can be observed. netzsch.com The technique can also help identify the glass transition temperature of glassy phases often present in fired ceramic bodies containing this compound. tainstruments.com

Table 7: Dilatometric Observations in this compound-Related Ceramic Processing

| Event / Characteristic | Temperature (°C) | Observation | Reference |

|---|---|---|---|

| Kaolinite Dehydroxylation | ~500-600 | Shrinkage (~0.4%) | netzsch.com |

| Quartz α→β Transition | 572 | Peak in 1st derivative of dilatometric curve | netzsch.com |

| This compound Formation/Sintering | >1100 (e.g., ~1159) | Two-step sintering, significant densification/shrinkage | scirp.orgnetzsch.com |

Computational and Theoretical Modeling of Mullite Systems

First-Principles Calculations and Density Functional Theory (DFT) Applications

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful methods used to investigate the fundamental properties of materials from their electronic structure without empirical parameters. For mullite (B73837), DFT applications offer a detailed understanding of its atomic arrangements, bonding characteristics, and vibrational behavior researchgate.netacs.orgresearchgate.netaps.orgresearchgate.netuclouvain.be.

Modeling of Electronic Structure and Bonding Characteristics

DFT is extensively employed to model the electronic structure of this compound, providing insights into its bonding characteristics and stability. Studies have utilized methods such as the orthogonalized linear combination of atomic orbitals to calculate electronic structure, effective charges, and optical properties of various this compound phases researchgate.netresearchgate.net. These calculations help explain experimentally observed structures and property trends at a fundamental level researchgate.net. For instance, investigations into this compound-type orthorhombic Bi₂M₄O₉ (where M = Al³⁺, Ga³⁺) have revealed that M–O bonds in tetrahedral environments are stronger and more covalent compared to those in octahedral environments, while Bi–O bonds tend to be more ionic acs.org. First-principles calculations have also shown that doping this compound with elements like Lanthanum can decrease its band gap, induce local dipole moments, and improve electrical conductivity and dielectric polarization researchgate.net.

Simulation of Lattice Dynamics and Vibrational Properties

Lattice dynamics and vibrational properties of this compound are crucial for understanding its thermal behavior and stability. DFT-based methods, including density-functional perturbation theory and the direct method for phonon calculations, are used to simulate atomic vibrations, phonon dispersion curves, and vibrational density of states aps.orgresearchgate.netuclouvain.bensf.gov. These simulations help in assigning observed bands from spectroscopic measurements (e.g., Raman and infrared) and discussing phonon behavior researchgate.net. For example, lattice dynamics calculations have been used to assign Mn-O stretching modes in this compound-type BiMn₂O₅ researchgate.net. The ability to compute phonons from first-principles is vital for predicting various material properties, including thermal and electronic transport, and structural stability aps.org.

Grüneisen Approximation in Thermal Behavior Modeling

The Grüneisen approximation is a significant theoretical approach used to model the thermal behavior of this compound, particularly its thermal expansion. This approximation links the thermal expansion of a material to its vibrational energy and anharmonicity researchgate.netresearchgate.net. The Grüneisen first-order approximation, often combined with the Debye–Einstein–anharmonicity (DEA) approach, is commonly applied to calculate the temperature-dependent vibrational energy and model lattice thermal expansion researchgate.netresearchgate.netuni-bremen.deconicet.gov.arosti.gov.

Most mullites exhibit low and non-linear thermal expansion at lower temperatures, transitioning to larger and linear expansion above approximately 300°C researchgate.net. The thermal expansion is typically strongest parallel to the crystallographic b-axis, followed by the c- and a-axes researchgate.net.

Table 1: Anisotropic Thermal Expansion Coefficients of this compound (α) researchgate.net

| Axis | Temperature Range (°C) | Thermal Expansion Coefficient (10⁻⁶/°C) |

| a-axis | 300-900 | 3.1 to 4.1 |

| b-axis | 300-900 | 5.6 to 7.0 |

| c-axis | 300-900 | 5.6 to 6.1 |

Note: These values are approximate and can vary with compositional state and other factors.

Atomistic Simulation Techniques for Defect Chemistry and Migration Pathways

Atomistic simulation techniques, such as molecular dynamics and Monte Carlo simulations, are crucial for understanding defect chemistry and migration pathways in this compound. These methods allow researchers to investigate the formation energies of various defects (e.g., oxygen vacancies, interstitial atoms, substitutional defects) and their influence on material properties like diffusion and electrical conductivity ethz.ch. By simulating the movement of individual atoms, these techniques can map out potential migration pathways for ions within the this compound lattice, which is vital for predicting high-temperature transport phenomena and degradation mechanisms. While specific detailed research findings on this compound's migration pathways were not extensively detailed in the provided search results, the general application of these techniques in materials science for understanding defect chemistry and microstructural evolution is well-established ethz.ch.

Theoretical Approaches to Phase Equilibrium and Stability in Al₂O₃-SiO₂ System

Theoretical approaches are essential for understanding the phase equilibrium and stability of this compound within the Al₂O₃-SiO₂ system. Thermodynamic modeling techniques, such as the CALPHAD (CALculation of PHAse Diagrams) method and solution models, are employed to predict phase diagrams and the stability regions of this compound relative to other phases like corundum and silica (B1680970) polymorphs (e.g., cristobalite, quartz) core.ac.ukresearchgate.netdiva-portal.orgresearchgate.net.

Studies have reassessed the Al₂O₃-SiO₂ system using solution models for this compound, extending from sillimanite (B1173473) to a hypothetical alumina (B75360) state researchgate.netdiva-portal.org. These models help represent the stability range of this compound, including its extension to higher SiO₂ contents than the stoichiometric 3:2 this compound composition (3Al₂O₃·2SiO₂) researchgate.netresearchgate.net. This compound is known to melt congruently at approximately 1850°C researchgate.netresearchgate.netmoatcity.com. The equilibrium solid solution range of this compound at solidus temperatures typically extends from about 60 mole % Al₂O₃ to 63 mole % Al₂O₃, with metastable solid solutions potentially reaching up to 67 mole % Al₂O₃ researchgate.netresearchgate.net. Theoretical calculations have also confirmed the existence of metastable immiscibility in aluminosilicate (B74896) melts wiley-vch.de.

Table 2: Key Phase Equilibrium Data for this compound in Al₂O₃-SiO₂ System researchgate.netresearchgate.netmoatcity.com

| Property | Value |

| Congruent Melting Point of this compound | ~1850°C |

| Equilibrium Solid Solution Range (mol% Al₂O₃) | ~60 to 63 (at solidus temperature) |

| Metastable Solid Solution Range (mol% Al₂O₃) | Up to ~67 (can extend to ~83 for disordered this compound) researchgate.net |

Computational Studies of Microstructural Evolution during Mullitization

Computational studies play a vital role in understanding the microstructural evolution during mullitization, the process by which this compound forms from precursor materials. Techniques such as finite element analysis and multiscale modeling are used to simulate the kinetics of this compound formation, including nucleation, growth, and coarsening of this compound grains ethz.chresearchgate.netcapes.gov.br. These simulations help to correlate processing parameters with the resulting microstructure, which is critical for tailoring the properties of this compound ceramics ethz.chresearchgate.net. For instance, computational models have been used to simulate stress distribution, deformation, and frictional characteristics in this compound-SiC composites researchgate.net. Studies on the thermal transformation of kyanite (B1234781) to this compound have investigated the microstructural evolution, showing that needle-like this compound grains are produced at lower temperatures (below 1350°C), with total transformation occurring between 1350°C and 1400°C capes.gov.br. Computational studies also contribute to understanding phase and microstructural evolution in reaction-sintered this compound specimens researchgate.netcore.ac.uk.

Mullite Based Composites and Advanced Ceramic Systems Research

Investigation of Mullite (B73837) as a Matrix Material for High-Temperature Composites

This compound's favorable high-temperature characteristics position it as a prime candidate for matrix material in advanced ceramic composites. Its high thermal stability, creep resistance, and chemical compatibility are crucial for components operating in extreme environments, such as combustors and gas turbine engines. mdpi.comespublisher.comresearchgate.netjournaldephysique.orgjournaldephysique.org The development of this compound as a matrix material aims to leverage its intrinsic high-temperature performance while enhancing its mechanical properties, particularly fracture toughness and strength, through the incorporation of secondary phases. mdpi.comresearchgate.net This approach is vital for achieving damage tolerance and long-term stability in high-temperature, oxidative environments. journaldephysique.orgjournaldephysique.org

Research on Reinforcement Mechanisms and Strategies in this compound Composites